5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)- 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)-
Brand Name: Vulcanchem
CAS No.: 13822-35-0
VCID: VC0078186
InChI: InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3
SMILES: CC1CCC(CC2=C1CCC2C)C(C)(C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)-

CAS No.: 13822-35-0

Main Products

VCID: VC0078186

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)- - 13822-35-0

CAS No. 13822-35-0
Product Name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)-
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3
Standard InChIKey TWVJWDMOZJXUID-UHFFFAOYSA-N
SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O
Canonical SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O
Melting Point Mp 89-90 °
PubChem Compound 521245
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator